molecular formula C42H80ClNO4 B11933499 Dotap chloride, (R)- CAS No. 328250-28-8

Dotap chloride, (R)-

Cat. No.: B11933499
CAS No.: 328250-28-8
M. Wt: 698.5 g/mol
InChI Key: KSXTUUUQYQYKCR-HEXDFCBFSA-M
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Description

Mechanisms of Nucleic Acid Complexation and Transfection

Lipid-DNA Interaction Thermodynamics

The interaction between DOTAP chloride and DNA is governed by electrostatic forces, hydrophobic effects, and structural rearrangements. Isothermal titration calorimetry (ITC) studies reveal that complex formation is typically endothermic, with enthalpy changes (ΔH) of less than 1 kcal per mole of lipid or DNA charge. This endothermicity arises from the energy required to overcome DNA-DNA electrostatic repulsion within lamellar lipoplex structures. For example, titrating DOTAP chloride into DNA solutions absorbs heat due to the disruption of DNA’s hydration shell and the reorganization of lipid bilayers.

A notable exception occurs when DOTAP chloride is mixed with the helper lipid dioleoylphosphatidylethanolamine (DOPE). In such cases, the enthalpy of lipoplex formation becomes exothermic, attributed to protonation of DOPE’s amine groups during complexation. This exothermic process enhances complex stability by facilitating the transition from lamellar to inverted hexagonal phases, which are more effective in endosomal escape.

Experimental conditions critically influence thermodynamic outcomes. Titrating lipid into DNA in large increments increases ΔH compared to smaller increments, as larger injections promote vesicle disruption and structural heterogeneity. Additionally, high ionic strength buffers weaken lipid-DNA binding by shielding electrostatic interactions, though the macromolecular nature of DNA ensures binding constants remain in the micromolar range.

Table 1: Thermodynamic Parameters of DOTAP Chloride-DNA Complexation
Condition ΔH (kcal/mol) Complex Structure Key Observation
DOTAP alone +0.8 Lamellar Endothermic, DNA repulsion
DOTAP:DOPE (1:1) -1.2 Inverted hexagonal Exothermic, DOPE protonation
High salt (150 mM NaCl) +0.3 Unstable aggregates Reduced binding affinity

Cellular Internalization Pathways

DOTAP chloride-DNA lipoplexes enter cells via multiple endocytic pathways, which are influenced by lipid composition and particle size. Confocal microscopy studies using pathway-specific markers demonstrate that clathrin-mediated endocytosis predominates for lipoplexes smaller than 200 nm. These complexes colocalize with transferrin-AlexaFluor 488, a marker of clathrin-coated pits.

Larger lipoplexes (>500 nm) are internalized primarily through macropinocytosis, as evidenced by colocalization with 70 kDa dextran-FITC. A minor fraction associates with cholera toxin subunit B (CT-B), indicating limited lipid raft/caveolae-mediated uptake. The (R)-enantiomer of DOTAP chloride shows marginally higher efficiency in clathrin-dependent pathways compared to its (S)-counterpart, likely due to stereospecific interactions with cell surface proteoglycans.

Post-internalization, lipoplexes traffick through early endosomes to late endosomes, where DOPE-containing formulations facilitate endosomal escape via pH-dependent membrane fusion. This step is critical for avoiding lysosomal degradation and ensuring cytoplasmic nucleic acid release.

Transfection Efficiency Optimization Strategies

Optimizing DOTAP chloride-based transfection requires balancing complex stability, cellular uptake, and endosomal escape. Key strategies include:

Lipid Composition Tuning

Incorporating DOPE at a 1:1 molar ratio enhances transfection efficiency 3- to 5-fold compared to DOTAP alone. DOPE’s conical shape promotes hexagonal phase formation, which destabilizes endosomal membranes more effectively than lamellar structures.

PEGylation and Particle Size Control

Polyethylene glycol (PEG) coatings reduce nonspecific protein adsorption and improve colloidal stability. However, excessive PEGylation (>10 mol%) hinders cellular uptake by masking cationic charges. As shown in Table 2, increasing PEG 5000 content from 215 mg to 315 mg in DOTAP chloride formulations increases particle size from 183 nm to 209 nm over 60 days while reducing zeta potential from +34.7 mV to +22.4 mV.

Table 2: Stability of PEGylated DOTAP Chloride Nanoparticles
Time (Days) Particle Size (nm) Polydispersity Index Zeta Potential (mV)
0 183.44 ± 3.22 0.221 ± 0.11 +34.7 ± 1.78
60 209.65 ± 5.21 0.268 ± 0.23 +22.4 ± 3.77
Charge Ratio Optimization

A lipid-to-DNA charge ratio (+/-) of 2:1 to 4:1 maximizes transfection efficiency. Lower ratios (<2:1) yield incomplete DNA condensation, while higher ratios (>4:1) cause excessive cytotoxicity. ITC measurements confirm that charge ratios below 2:1 fail to saturate DNA binding sites, leading to heterogeneous complexes.

Properties

CAS No.

328250-28-8

Molecular Formula

C42H80ClNO4

Molecular Weight

698.5 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium;chloride

InChI

InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/t40-;/m1./s1

InChI Key

KSXTUUUQYQYKCR-HEXDFCBFSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF), the reaction achieves 74.96–82.4% yield after 16 hours at 25°C. EDCI activates the carboxylic acid moiety of oleic acid, forming an active ester intermediate that reacts with the diol’s hydroxyl groups. DMAP acts as a nucleophilic catalyst, enhancing acylation efficiency.

Direct Acylation with Oleoyl Chloride

Alternative protocols involve in situ generation of oleoyl chloride via treatment of oleic acid with thionyl chloride (SOCl₂) in dichloromethane. The resultant oleoyl chloride is then coupled with the diol intermediate in DMF or dimethyl sulfoxide (DMSO) at 0–5°C, followed by gradual warming to 25°C. This method yields 39.4–46.5% of (R)-DOTAP chloride, with purity ranging from 96.21% to 98.19% after silica gel chromatography.

Purification and Characterization

Crude (R)-DOTAP chloride is purified via silica gel column chromatography using a gradient of methanol in dichloromethane (0–10% v/v). Analytical validation includes:

ParameterMethodSpecificationResult
Purity HPLC (C18 column)≥95%96.2–98.2%
Enantiomeric Excess Chiral HPLC≥99% (R)99.3%
Yield Gravimetric analysis40–82%39.4–82.4%

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks at δ 5.34–5.35 (olefinic protons), δ 4.25–4.30 (methylene adjacent to ester), and δ 3.38 (trimethylammonium group).

Comparative Analysis of Synthetic Routes

The carbodiimide-mediated method offers higher yields (82.4%) but requires stringent anhydrous conditions. In contrast, direct acylation with pre-formed oleoyl chloride simplifies scalability but necessitates low-temperature handling to minimize side reactions. Solvent choice also impacts efficiency: DMSO marginally improves purity (96.51%) over DMF (96.21%) due to enhanced solubility of polar intermediates.

Challenges and Optimization Strategies

  • Racemization Risk : Prolonged heating during the diol amination step may lead to configuration inversion. Implementing shorter reaction times (12–14 hours) and lower temperatures (80°C) reduces this risk.

  • Byproduct Formation : Residual thionyl chloride in oleoyl chloride preparations can hydrolyze to HCl, necessitating thorough solvent evaporation under vacuum.

  • Chromatographic Losses : Alternative purification methods, such as recrystallization from acetone-hexane mixtures, are under investigation to improve recovery rates .

Chemical Reactions Analysis

Types of Reactions

Dotap chloride primarily undergoes substitution reactions due to the presence of its quaternary ammonium headgroup. This headgroup can interact with various nucleophiles, leading to the formation of different products .

Common Reagents and Conditions

Common reagents used in reactions involving Dotap chloride include halide salts like sodium chloride and potassium iodide. The reactions are typically carried out in aqueous or organic solvents under mild temperature conditions .

Major Products Formed

The major products formed from reactions involving Dotap chloride include various substituted ammonium compounds. These products are often used in further chemical synthesis or as intermediates in the production of other cationic lipids .

Scientific Research Applications

Gene Therapy

Transfection Agent
Dotap chloride is primarily utilized as a transfection agent for delivering nucleic acids into cells. Its quaternary ammonium headgroup facilitates interactions with negatively charged nucleic acids, enhancing cellular uptake. Research indicates that formulations containing Dotap exhibit improved transfection efficiencies when compared to other lipids. For instance, studies have demonstrated that Dotap lipoplexes can effectively deliver minicircle DNA, resulting in prolonged transgene expression in target cells .

Case Study: mRNA Vaccines
The application of Dotap in mRNA vaccine formulations has been particularly notable during the COVID-19 pandemic. Dotap's ability to maintain a positive charge across physiological pH levels allows it to effectively condense anionic mRNA, facilitating its delivery into antigen-presenting cells. A recent study highlighted the successful use of a lipid nanoformulation comprising Dotap, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and cholesterol for mRNA delivery, yielding promising therapeutic outcomes in clinical trials for metastatic melanoma .

Immunological Applications

Adjuvant Properties
Dotap chloride has shown potential as an immunological adjuvant. In experimental models, microfluidic-prepared Dotap nanoparticles induced stronger CD4+ and CD8+ T-cell responses compared to traditional liposomal formulations. This enhancement is attributed to the improved interaction between the nanoparticles and antigens, such as ovalbumin (OVA), leading to more robust immune activation .

Case Study: T-cell Response Enhancement
In a study involving C57BL/6J mice immunized with OVA and Dotap nanoparticles, significant increases in interferon-gamma production were observed after stimulation with OVA peptides. This suggests that Dotap not only aids in delivering antigens but also enhances the immunogenicity of the vaccine formulations .

Liposomal Drug Delivery Systems

Formulation of Liposomes
Dotap chloride is extensively used in the formulation of liposomes for drug delivery. Its structural properties allow for the formation of stable lipid bilayers that can encapsulate various therapeutic agents. The incorporation of Dotap into liposomal formulations has been shown to improve drug solubility and bioavailability.

Lipid Composition Drug Encapsulation Efficiency (%) Release Rate (%)
DOTAP + DOPE8560
DOTAP + Cholesterol9045
DOTAP Alone7075

Table 1: Comparison of Drug Encapsulation Efficiency and Release Rates in Different Lipid Formulations

Structural Studies

Hydration Properties and Counterion Effects
Research has delved into the structural characteristics of Dotap chloride, particularly how different counterions (e.g., chloride vs. iodide) affect hydration properties and lipid packing. Studies utilizing x-ray and neutron diffraction techniques have revealed that the choice of counterion significantly influences the solubility and structural stability of Dotap formulations . Understanding these interactions is crucial for optimizing lipid-based delivery systems.

Mechanism of Action

The mechanism of action of Dotap chloride involves its ability to form cationic liposomes that can encapsulate negatively charged molecules such as DNA and RNA. These liposomes interact with the cell membrane, facilitating the entry of the encapsulated molecules into the cell. The quaternary ammonium headgroup of Dotap chloride plays a crucial role in this process by interacting with the negatively charged cell membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: DOTAP vs. DOTMA

DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride), a pioneering cationic lipid, shares structural similarities with DOTAP chloride but differs in its ether linkages (dioleyloxy) versus DOTAP’s ester groups (dioleoyloxy). This distinction impacts biodegradability and biocompatibility:

  • Biodegradability : DOTAP’s ester bonds are hydrolytically labile, enabling faster metabolic clearance compared to DOTMA’s more stable ether bonds .
  • Transfection Efficiency : DOTMA demonstrated 5–100× higher transfection efficiency than calcium phosphate or DEAE-dextran methods in early studies . However, DOTAP’s ester linkages enhance DNA complexation and cellular uptake in certain cell lines due to improved membrane fusion dynamics .

Enantiomeric Variants: (R)- vs. (S)-DOTAP Chloride

Enantiomeric purity significantly influences pharmaceutical performance:

  • Crystalline Stability : Patents highlight that enantiomerically pure (R)- and (S)-DOTAP chloride forms exhibit superior crystallinity and storage stability compared to racemic mixtures, which are prone to phase separation .
  • Biological Activity : While both enantiomers retain transfection capabilities, preclinical studies suggest (R)-DOTAP chloride may exhibit marginally enhanced endosomal escape efficiency, though comprehensive comparative data remain proprietary .

Physicochemical Properties

Key physicochemical parameters distinguish (R)-DOTAP chloride from analogs:

Property (R)-DOTAP Chloride DOTMA (S)-DOTAP Chloride
Molecular Weight (g/mol) 698.6 ~697.6* 698.6
Melting Point (°C) 61–63 Not reported 61–63
Linkage Type Ester Ether Ester
Enantiomeric Purity ≥99% (R) Racemic ≥99% (S)

*Estimated based on structural similarity.

Biological Activity

Dotap chloride, or N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTAP), is a synthetic cationic lipid widely used in gene delivery systems. Its unique structural characteristics enable it to form liposomes that facilitate the transfection of negatively charged nucleic acids into eukaryotic cells. The biological activity of DOTAP is primarily attributed to its ability to interact with cell membranes and nucleic acids, leading to effective gene delivery.

Structural Characteristics

DOTAP is characterized by a quaternary ammonium headgroup, which plays a crucial role in its interaction with nucleic acids and target cell membranes. The structural formula is given by:

DOTAP=N N N Trimethyl 2 3 bis oleoyloxy propan 1 aminium chloride\text{DOTAP}=\text{N N N Trimethyl 2 3 bis oleoyloxy propan 1 aminium chloride}

This compound has been shown to have a high affinity for negatively charged surfaces, such as those found on many cell types, enhancing its transfection efficiency.

The mechanism by which DOTAP facilitates gene delivery involves the formation of lipoplexes—complexes of DOTAP and nucleic acids. These lipoplexes are taken up by cells through endocytosis, allowing the encapsulated genetic material to escape into the cytoplasm and exert its biological effects.

Transfection Efficiency

Numerous studies have evaluated the transfection efficiency of DOTAP in various cell types. For instance, a study demonstrated that DOTAP-based lipoplexes successfully delivered plasmid DNA encoding tumor suppressor genes in vivo, particularly in lung cancer models. The results indicated significant therapeutic effects when administered to xenograft tumor models of non-small cell lung carcinoma (NSCLC) .

Cytotoxicity

While DOTAP is effective for gene delivery, it also exhibits cytotoxic properties that vary depending on formulation and concentration. Research has shown that increasing the molar ratio of DOTAP in lipid nanoparticles correlates with increased cytotoxicity . A balance must be achieved between transfection efficiency and cellular safety.

Case Studies

  • Lung Cancer Treatment : DOTAP/cholesterol lipoplexes were used to deliver plasmid DNA encoding the FUS1 gene in NSCLC models. The treatment led to positive clinical responses in end-stage patients .
  • mRNA Delivery : In another study, optimization of DOTAP/chol formulations for mRNA transfection highlighted the importance of PEGylation in reducing toxicity while maintaining delivery efficiency .

Comparative Analysis with Other Cationic Lipids

The biological activity of DOTAP can be compared with other cationic lipids such as DOTMA and polyethyleneimine (PEI). A summary table below illustrates key differences:

Lipid TypeTransfection EfficiencyCytotoxicityKey Features
DOTAP HighModerateEster-linked, effective for mRNA and DNA
DOTMA HighLowEther-linked, preferred for intravenous applications
PEI Very HighHighPolymeric structure, versatile but highly toxic

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing enantiomerically pure (R)-DOTAP chloride?

  • Methodological Answer : Enantiomeric purity of (R)-DOTAP chloride is critical for its function in gene delivery. Synthesis typically involves quaternization of the tertiary amine precursor with methyl chloride, followed by chiral separation using techniques like chiral HPLC or capillary electrophoresis. Characterization requires nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to confirm stereochemistry . Purity should be validated via polarimetry or mass spectrometry, with thresholds ≥98% for research-grade material.

Q. How do researchers design experiments to optimize (R)-DOTAP chloride-based liposomal formulations for gene delivery?

  • Methodological Answer : Optimization involves systematic variation of lipid ratios (e.g., (R)-DOTAP chloride:helper lipids like DOPE), buffer pH, and DNA/lipid charge ratios. Critical parameters include:

ParameterRangeAnalytical Method
Zeta potential+20 to +60 mVDynamic light scattering
Encapsulation efficiency70–95%Fluorescence exclusion assays
Particle size80–200 nmTransmission electron microscopy
Stability under physiological conditions (e.g., serum resistance) should be tested via agarose gel electrophoresis to assess DNA retention .

Q. What are the validated analytical methods to assess (R)-DOTAP chloride stability under storage conditions?

  • Methodological Answer : Accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 6 months are recommended. Degradation pathways (e.g., hydrolysis of ester bonds) are monitored using:

  • HPLC-ELSD (evaporative light scattering detection) for lipid quantification.
  • LC-MS to identify degradation products like lyso-DOTAP.
  • Karl Fischer titration to measure water content, as moisture accelerates decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the transfection efficiency of (R)-DOTAP chloride across cell lines?

  • Methodological Answer : Contradictions often arise from cell-specific endocytic pathways or serum interference. A stepwise approach includes:

Cell line profiling : Compare uptake mechanisms (e.g., clathrin-mediated vs. caveolae-dependent) using inhibitors like chlorpromazine or methyl-β-cyclodextrin.

Serum compatibility : Test formulations in media with 0–20% fetal bovine serum (FBS) to identify thresholds for efficiency loss.

Membrane fluidity assays : Use fluorescence recovery after photobleaching (FRAP) to correlate lipid bilayer rigidity with transfection outcomes .

Q. What strategies are employed to improve the endosomal escape efficiency of (R)-DOTAP chloride liposomes?

  • Methodological Answer : The "proton sponge" effect can be enhanced by:

  • Co-formulating with pH-sensitive polymers (e.g., polyethylenimine) to buffer endosomal pH.
  • Incorporating fusogenic peptides (e.g., GALA peptide) that destabilize endosomal membranes.
    Quantitative validation involves:
AssayMetric
Confocal microscopyCo-localization of liposomes (Cy5-labeled) and lysotracker (pH-sensitive dye)
Luciferase reporter gene assayExpression efficiency post-bafilomycin A1 treatment (blocks endosomal acidification)
These methods distinguish between cellular uptake and functional delivery .

Q. How should researchers address batch-to-batch variability in (R)-DOTAP chloride synthesis for reproducible in vivo studies? **

  • Methodological Answer : Variability arises from impurities in chiral precursors or incomplete quaternization. Mitigation strategies include:

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like residual solvent levels (<300 ppm for chloroform) and enforce process controls (e.g., reaction time ≥48 hrs at 50°C).
  • Accelerated stability modeling : Use Arrhenius equations to predict shelf-life and establish expiration criteria.
  • In vivo correlation : Perform pilot biodistribution studies in rodents with each batch, tracking lipid accumulation in organs via radiolabeled (³H-cholesteryl hexadecyl ether) liposomes .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in (R)-DOTAP chloride toxicity studies?

  • Methodological Answer : Use non-linear regression models (e.g., four-parameter log-logistic curve) to calculate IC₅₀ values. For high-throughput screening data, apply:

ModelApplication
Hill equationCooperativity in cell death mechanisms
Bliss independenceSynergy/antagonism in combination therapies
Outliers caused by lipid aggregation are identified via Grubbs' test (α=0.05) and excluded after re-characterization .

Q. How can researchers validate the specificity of (R)-DOTAP chloride interactions with plasmid DNA versus genomic DNA?

  • Methodological Answer : Competitive binding assays using ethidium bromide displacement:

Titrate (R)-DOTAP chloride against DNA-EtBr complexes.

Measure fluorescence quenching (excitation 510 nm, emission 595 nm).

Calculate binding constants via Stern-Volmer plots.
Specificity is confirmed if genomic DNA (sheared to 1–5 kb) shows ≥50% lower affinity than supercoiled plasmids .

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